3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3S2/c1-3-24-19(14-25-12-16-8-10-18(21)11-9-16)22-23-20(24)26-13-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAVFIFBMKNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)CSCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Sulfur Introduction: The sulfanyl groups are incorporated using thiol reagents under mild conditions, often in the presence of catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
S-Alkylation and Thiol-Ether Formation
The compound undergoes S-alkylation under basic conditions to introduce new substituents. For example:
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Reaction with alkyl halides (e.g., benzyl bromide) in the presence of cesium carbonate yields derivatives with extended thioether chains .
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Key conditions : DMF solvent, room temperature, 24-hour reaction time .
Table 1: S-Alkylation Reactions
Oxidation Reactions
The sulfanyl (-S-) groups can be oxidized to sulfoxides or sulfones:
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Oxidation with H₂O₂/CH₃COOH : Converts -S- to -SO- (sulfoxide).
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Oxidation with mCPBA : Forms -SO₂- (sulfone).
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product Type | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂/CH₃COOH | Sulfoxide derivative | 6 h | 78 | |
| mCPBA | Sulfone derivative | 8 h | 65 |
Nucleophilic Substitution
The sulfanyl groups participate in nucleophilic displacement reactions:
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Displacement by amines : Thiols or alcohols replace sulfanyl groups under alkaline conditions .
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Example : Reaction with morpholine yields morpholino-substituted triazoles .
Key Reaction Pathway:
Cycloaddition and Heterocycle Formation
The triazole core facilitates [3+2] cycloaddition with nitriles or azides:
Hydrolysis and Acid/Base Stability
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Acidic Hydrolysis : Cleaves sulfanyl-methyl bonds to yield thiols (e.g., conversion to 4-ethyl-5-mercapto-triazole).
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Basic Stability : Resists degradation in NaOH (up to 10% concentration).
Cross-Coupling Reactions
The aryl chlorides in the structure enable Suzuki-Miyaura cross-coupling :
Table 3: Reaction Optimization Parameters
| Reaction Type | Optimal Catalyst | Temperature (°C) | Solvent | Conversion (%) |
|---|---|---|---|---|
| S-Alkylation | Cs₂CO₃ | 25 | DMF | 85 |
| Oxidation | H₂O₂ | 50 | CH₃COOH | 92 |
| Suzuki Coupling | Pd(PPh₃)₄ | 90 | DME | 78 |
Biological Activity Correlations
While not directly a reaction, the compound’s antimicrobial activity (MIC = 4–32 µg/mL against S. aureus and E. coli) is enhanced by introducing electron-withdrawing groups (e.g., -NO₂) via electrophilic substitution .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, triazole-based drugs are well-known for their efficacy in treating fungal infections. This compound may serve as a lead compound for the development of new antifungal or antibacterial drugs.
Industry
Industrially, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it may find applications in materials science for the creation of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, inhibiting their function. The aromatic substituents may enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Key structural analogues and their substituent variations are summarized in Table 1 .
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Trifluoromethyl Substitution : The CF₃ group in enhances lipophilicity and metabolic stability compared to the target’s methyl group.
- Thione vs. Sulfanyl : The thione (-S) group in may improve hydrogen bonding, unlike the sulfanyl (-S-) in the target.
Impact of Halogen Substituents
Halogen atoms (Cl, F, Br) are common in bioactive compounds due to their ability to modulate electronic properties and enhance binding.
- Chlorine (target compound and ): Increases lipophilicity and resistance to oxidative metabolism.
- Fluorine (): Smaller size and strong electronegativity may improve bioavailability but reduce steric hindrance.
Role of Sulfanyl and Alkyl Groups
- Sulfanyl (-S-) Groups : Present in the target and most analogues, these groups facilitate hydrophobic interactions and disulfide bond formation in biological targets .
- Ethyl vs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s Cl and Me groups contribute to moderate lipophilicity, balancing membrane permeability and solubility.
- Molecular Weight : Estimated at ~430–460 g/mol, within the acceptable range for drug-likeness (Rule of Five).
- Solubility: Sulfanyl groups may reduce aqueous solubility compared to hydroxyl or amino derivatives (e.g., ).
Biological Activity
3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
- Molecular Formula : C20H19ClN3S2
- Molecular Weight : 457.96 g/mol
- CAS Number : 344268-92-4
Biological Activity Overview
The biological activities of triazole derivatives are well-documented. The compound exhibits significant pharmacological properties, including:
- Antibacterial Activity : Triazoles have shown efficacy against various bacterial strains, including drug-resistant species.
- Antifungal Activity : They are potent against fungal pathogens due to their ability to inhibit ergosterol synthesis.
- Anticancer Activity : Certain triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines.
Antibacterial Activity
Research indicates that triazole compounds can exhibit strong antibacterial properties. A study evaluated a series of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found some compounds with Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like vancomycin.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 0.125 | MRSA |
| Triazole B | 0.250 | E. coli |
| Triazole C | 0.500 | P. aeruginosa |
Antifungal Activity
Triazoles are particularly effective against fungal infections due to their mechanism of action on the fungal cell membrane. A review highlighted the structure-activity relationship (SAR) of triazoles that contribute to their antifungal potency.
Case Study: Antifungal Efficacy
A study tested various triazole derivatives against Candida species and reported the following results:
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| Compound D | 0.050 | C. albicans |
| Compound E | 0.100 | C. glabrata |
These results indicate that modifications in the chemical structure can enhance antifungal activity.
Anticancer Activity
Several studies have documented the anticancer potential of triazoles. For instance, a specific derivative was tested against human cancer cell lines, showing promising cytotoxic effects.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound F | 10.0 | HeLa (cervical cancer) |
| Compound G | 5.0 | MCF-7 (breast cancer) |
The structure-activity relationship indicated that substitutions on the triazole ring significantly affect anticancer efficacy.
The biological activity of triazoles is largely attributed to their ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : By targeting ergosterol synthesis in fungi, they compromise cell membrane integrity.
- Apoptosis Induction : In cancer cells, certain triazoles can trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to synthesize this triazole derivative, and which analytical techniques confirm its structural integrity?
- Methodology : The compound is synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. Key steps include cyclization of triazole precursors and functionalization with chlorophenyl and methylphenyl sulfanyl groups.
- Analytical Techniques :
- ¹H-NMR : Assigns proton environments, confirming substituent positions .
- LC-MS : Validates molecular weight and purity .
- Elemental Analysis : Ensures stoichiometric accuracy .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize byproducts .
Q. How do researchers differentiate between tautomeric forms of 1,2,4-triazole derivatives during structural characterization?
- Methodology :
- X-ray Crystallography : Resolves tautomeric ambiguity by precisely locating hydrogen atoms and bonding patterns. For example, SHELXL refines crystallographic data to distinguish between 4H- and 1H-triazole tautomers .
- DFT Calculations : Predicts stable tautomers by comparing experimental and computed IR/NMR spectra .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for sulfanyl-substituted triazoles?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic conformational changes.
- Resolution Methods :
- Variable-Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of sulfanyl groups) .
- Synchrotron Crystallography : Provides high-resolution data to validate computational models .
- Example : In a related triazole, DFT-predicted shifts matched experimental data only after accounting for solvent polarity in simulations .
Q. How can molecular docking and ADME analysis guide the design of biologically active triazole analogs?
- Methodology :
- Molecular Docking : Screens compound libraries against target enzymes (e.g., fungal cytochrome P450) to predict binding affinities. The sulfanyl groups often enhance hydrophobic interactions .
- ADME Analysis : Predicts pharmacokinetics using tools like SwissADME. Substituents like 4-chlorophenyl improve metabolic stability but may reduce solubility .
- Validation : Correlation between docking scores and in vitro inhibitory activity (e.g., IC₅₀ values) validates predictions .
Q. What crystallographic challenges arise during refinement of triazole derivatives with disordered substituents?
- Challenges :
- Disordered Sulfanyl Groups : Partial occupancy or rotational disorder complicates electron density maps.
- Solutions :
- SHELXL Constraints : Apply "ISOR" and "DELU" restraints to stabilize refinement of flexible groups .
- Twinned Data : Use PLATON to detect twinning and apply twin-law corrections .
- Example : A cycloheptyl-triazole derivative required anisotropic displacement parameter (ADP) restraints to model disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
